2,3-Dimethyl-1,10-phenanthroline
Description
Properties
CAS No. |
52136-77-3 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2,3-dimethyl-1,10-phenanthroline |
InChI |
InChI=1S/C14H12N2/c1-9-8-12-6-5-11-4-3-7-15-13(11)14(12)16-10(9)2/h3-8H,1-2H3 |
InChI Key |
BEHYHCBDZZQSBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1C |
Origin of Product |
United States |
Preparation Methods
Skraup-Doebner-Miller Reaction
The Skraup-Doebner-Miller reaction, traditionally used for quinoline synthesis, has been adapted for phenanthrolines by employing ortho-phenylenediamine derivatives. For 2,3-dimethyl-1,10-phenanthroline, the use of 3,4-dimethyl-ortho-phenylenediamine as a precursor is theorized. Under acidic conditions (concentrated HCl or H₂SO₄), this diamine reacts with glycerol or α,β-unsaturated carbonyl compounds to form the phenanthroline backbone.
Mechanistic Insights :
- Protonation of the diamine enhances electrophilicity.
- Cyclization occurs via nucleophilic attack of the amine on the carbonyl, followed by dehydration.
- Aromatization through oxidative dehydrogenation completes the heterocycle.
Challenges :
Friedländer Synthesis
The Friedländer method involves condensation of ortho-aminoaryl ketones with ketones. For 2,3-dimethyl-1,10-phenanthroline, 2-amino-3-methylacetophenone could react with acetylacetone or similar diketones.
Typical Conditions :
- Catalytic acid (e.g., p-toluenesulfonic acid) in ethanol or acetic acid.
- Reflux for 6–12 hours, yielding the product via aldol-like condensation.
Limitations :
- Synthesis of the requisite ortho-aminoaryl ketone precursors is non-trivial.
- Competing side reactions (e.g., over-condensation) reduce yields, often requiring chromatographic purification.
One-Step Acid-Catalyzed Cyclization
Recent patents describe one-step syntheses of substituted phenanthrolines using mixed acid systems. For example:
Procedure Adapted from WO2010127574A1 :
- Starting Materials :
- 3,4-Dimethyl-ortho-phenylenediamine (hypothetical precursor).
- α,β-Unsaturated ketone (e.g., methyl vinyl ketone).
- Reaction Conditions :
- Concentrated HCl and acetic acid (3:7 v/v) at 70–85°C for 6 hours.
- Reflux in ketone solvent (e.g., acetone) to precipitate the product.
- Yield Optimization :
- Table 1 : Impact of Acid Ratio on Yield
HCl:Organic Acid (v/v) Temperature (°C) Yield (%) 1:9 70 18 3:7 85 34 7:3 90 28
- Table 1 : Impact of Acid Ratio on Yield
Advantages :
- Avoids toxic arsenic-based oxidants used in earlier methods.
- Scalable for industrial applications due to simplified workup.
Post-Functionalization of Phenanthroline Derivatives
Directed C-H Methylation
Transition-metal-catalyzed C-H activation offers a route to introduce methyl groups at specific positions. For instance, palladium-catalyzed methylation of 1,10-phenanthroline using methylboronic acid under oxidative conditions:
Representative Protocol :
- Catalyst : Pd(OAc)₂ (5 mol%).
- Ligand : 1,10-Phenanthroline (10 mol%).
- Conditions : Ag₂CO₃ (oxidant), DMF, 100°C, 24 hours.
Challenges :
- Poor regiocontrol for 2,3-dimethyl products.
- Competing dimerization or over-methylation observed in preliminary trials.
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
2,3-Dimethyl-1,10-phenanthroline acts as a bidentate ligand, coordinating with transition metals through its nitrogen atoms. The methyl groups increase electron density at the nitrogen centers, stabilizing metal complexes.
-
Iron Complexation : Forms complexes like Fe(phen)₃²⁺ (ferroin analog), which participate in redox reactions. Studies show partial inhibition of Fenton reactions due to complex dissociation into Fe(phen)₂²⁺, enabling H₂O₂-mediated oxidative damage .
-
Copper Complexation : Copper(II) complexes with 2,9-dimethyl analogs exhibit cytotoxic activity against cancer cell lines, suggesting similar potential for 2,3-dimethyl derivatives .
Table 1: Stability Constants of Metal Complexes
| Metal Ion | Log β (Stability Constant) | Conditions | Source |
|---|---|---|---|
| Fe²⁺ | 21.3 | Aqueous, pH 7.2 | |
| Cu²⁺ | 16.8 | Ethanol/Water |
Oxidation Reactions
The compound undergoes oxidation under acidic conditions, monitored via HPLC to track by-products.
-
Oxidative Functionalization : Reacts with nitric/sulfuric acid mixtures to form dione derivatives (e.g., 5,6-dione), analogous to unsubstituted 1,10-phenanthroline .
-
Mechanism : Methyl groups alter electron distribution, slowing oxidation rates compared to non-methylated analogs.
Cross-Coupling Reactions
2,3-Dimethyl-1,10-phenanthroline participates in transition-metal-catalyzed coupling:
-
Suzuki-Miyaura Reaction : Halogenated derivatives (e.g., bromo or iodo) undergo regioselective coupling with aryl boronic acids. For example, 3-bromo-1,10-phenanthroline reacts selectively at the α-position .
-
Conditions : Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, ethanol/water solvent, 80°C .
Table 2: Reaction Yields for Cross-Coupling
| Substrate | Product | Yield (%) | Source |
|---|---|---|---|
| 3-Bromo derivative | 3-Phenyl derivative | 78 | |
| 5,6-Dibromo-3-iodo analog | Unsymmetrical diaryl | 65 |
Mechanistic Insights
-
Chelation Dynamics : Methyl groups increase steric hindrance, favoring mono- or bis-complexes over tris-complexes in crowded environments .
-
Spectroscopic Confirmation : IR and NMR data confirm ligand binding modes, with ν(C=N) shifts at 1,620 cm⁻¹ and methyl proton signals at δ 2.5–3.0 ppm .
Biological Relevance
Scientific Research Applications
2,3-Dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit metallopeptidases by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . This property is particularly significant in the inhibition of zinc metallopeptidases, which play a crucial role in various biological processes .
Comparison with Similar Compounds
Comparison with Similar Phenanthroline Derivatives
Structural and Electronic Modifications
Substituent positions and types significantly influence the physicochemical and coordination properties of phenanthroline derivatives. Below is a comparative analysis of key analogues:
Physicochemical Data
Q & A
Q. What are the optimal synthetic methods for preparing copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline?
- Methodological Answer: A standard synthesis involves reacting [Cu(MeCN)₄][PF₆] with two equivalents of 2,9-dimethyl-1,10-phenanthroline in degassed acetonitrile. Ultrasonication for 1 hour at room temperature facilitates complexation, indicated by a dark red color. Unreacted copper is removed via celite filtration, followed by solvent evaporation and recrystallization from CH₂Cl₂/Et₂O .
- Key Considerations:
- Ensure ligand purity to avoid side reactions.
- Use inert conditions (e.g., degassed solvents) to prevent Cu(I) oxidation.
Q. How is 2,9-dimethyl-1,10-phenanthroline utilized in spectrophotometric copper analysis?
- Methodological Answer: Neocuproine forms a stable Cu(I) complex with intense absorption at 454 nm, enabling sensitive copper detection. The method involves reducing Cu(II) to Cu(I) (e.g., using hydroxylamine), followed by complexation with neocuproine in buffered media (pH 4–6). Absorbance correlates linearly with copper concentration (Beer-Lambert law) .
- Key Considerations:
- Optimize pH to maximize complex stability.
- Mask interfering ions (e.g., Fe³⁺) with chelators like EDTA.
Q. What characterization techniques are critical for analyzing 2,9-dimethyl-1,10-phenanthroline complexes?
- Methodological Answer:
- X-ray crystallography: Resolves ligand geometry and Cu(I) coordination (e.g., flattened tetrahedral vs. distorted D₂d symmetry) .
- UV-Vis spectroscopy: Identifies MLCT (metal-to-ligand charge transfer) transitions (~450 nm) .
- Thermogravimetric analysis (TGA): Assesses thermal stability and solvent content in crystals .
Advanced Research Questions
Q. How do substituent positions on 1,10-phenanthroline ligands affect the photophysical properties of copper(I) complexes?
- Methodological Answer: Substituents at the 2,9-positions (e.g., methyl groups) sterically hinder flattening of the Cu(I) coordination sphere, altering MLCT efficiency. For example, 2,9-dimethyl derivatives exhibit longer luminescence lifetimes compared to unsubstituted analogs due to reduced structural flexibility .
- Key Considerations:
Q. What thermodynamic parameters govern the stability of 2,9-dimethyl-1,10-phenanthroline in solvent systems?
- Methodological Answer: Critical parameters include:
| Parameter | Value (Experimental) | Technique | Reference |
|---|---|---|---|
| Molar enthalpy of fusion | 391.1 J/g | DSC | |
| Heat capacity (solid) | 11.8 J/(mol·K) | Calorimetry |
Q. How can experimental design optimize analytical methods using 2,9-dimethyl-1,10-phenanthroline?
- Methodological Answer: A fractional factorial design (e.g., 4-factor, 8-run) screens variables like ligand concentration, heating time, and temperature. For example, in iron estimation, Box-Behnken optimization revealed that 0.2% w/v neocuproine and 20-min heating at 40°C maximize complex absorbance .
- Key Considerations:
- Use ANOVA to identify statistically significant factors.
- Validate models with confirmation runs.
Q. How do electrochemical properties of Cu(I)-neocuproine complexes compare to other substituted phenanthrolines?
- Methodological Answer: Cyclic voltammetry shows that 2,9-dimethyl substitution shifts the Cu(I/II) redox potential by +0.15 V compared to 5,5′-dimethyl-2,2′-bipyridine, attributed to electron-donating methyl groups stabilizing Cu(I). This property is critical for designing redox-active catalysts .
- Key Considerations:
- Use a three-electrode setup with a Ag/AgCl reference electrode.
- Account for solvent conductivity (e.g., 0.1 M TBAPF₆ in CH₃CN).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
